Methanaminium, N,N,N-trimethyl-, salt with 3,3-6-(2-hydroxyethyl)amino-1,3,5-triazine-2,4-diylbisimi
Methanaminium, N,N,N-trimethyl-, salt with 3,3-6-(2-hydroxyethyl)amino-1,3,5-triazine-2,4-diylbisimi
Brand Name:
Vulcanchem
CAS No.:
131013-83-7
VCID:
VC0237326
InChI:
InChI=1S/C39H34N10O13S4.4C4H12N/c1-21-15-23(9-11-31(21)48-46-25-17-29-27(35(19-25)65(57,58)59)5-3-7-33(29)63(51,52)53)41-38-43-37(40-13-14-50)44-39(45-38)42-24-10-12-32(22(2)16-24)49-47-26-18-30-28(36(20-26)66(60,61)62)6-4-8-34(30)64(54,55)56;4*1-5(2,3)4/h3-12,15-20,50H,13-14H2,1-2H3,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H3,40,41,42,43,44,45);4*1-4H3/q;4*+1
SMILES:
CC1=C(C=CC(=C1)NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)N=NC4=CC5=C(C=CC=C5S(=O)(=O)O)C(=C4)S(=O)(=O)O)C)N=NC6=CC7=C(C=CC=C7S(=O)(=O)O)C(=C6)S(=O)(=O)O.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C
Molecular Formula:
C55H82N14O13S4+4
Molecular Weight:
1275.6 g/mol
Methanaminium, N,N,N-trimethyl-, salt with 3,3-6-(2-hydroxyethyl)amino-1,3,5-triazine-2,4-diylbisimi
CAS No.: 131013-83-7
Main Products
VCID: VC0237326
Molecular Formula: C55H82N14O13S4+4
Molecular Weight: 1275.6 g/mol
CAS No. | 131013-83-7 |
---|---|
Product Name | Methanaminium, N,N,N-trimethyl-, salt with 3,3-6-(2-hydroxyethyl)amino-1,3,5-triazine-2,4-diylbisimi |
Molecular Formula | C55H82N14O13S4+4 |
Molecular Weight | 1275.6 g/mol |
IUPAC Name | 3-[[4-[[4-[4-[(4,8-disulfonaphthalen-2-yl)diazenyl]-3-methylanilino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid;tetramethylazanium |
Standard InChI | InChI=1S/C39H34N10O13S4.4C4H12N/c1-21-15-23(9-11-31(21)48-46-25-17-29-27(35(19-25)65(57,58)59)5-3-7-33(29)63(51,52)53)41-38-43-37(40-13-14-50)44-39(45-38)42-24-10-12-32(22(2)16-24)49-47-26-18-30-28(36(20-26)66(60,61)62)6-4-8-34(30)64(54,55)56;4*1-5(2,3)4/h3-12,15-20,50H,13-14H2,1-2H3,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H3,40,41,42,43,44,45);4*1-4H3/q;4*+1 |
Standard InChIKey | LHFXJHQDOAGCIB-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)N=NC4=CC5=C(C=CC=C5S(=O)(=O)O)C(=C4)S(=O)(=O)O)C)N=NC6=CC7=C(C=CC=C7S(=O)(=O)O)C(=C6)S(=O)(=O)O.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C |
Canonical SMILES | CC1=C(C=CC(=C1)NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)N=NC4=CC5=C(C=CC=C5S(=O)(=O)O)C(=C4)S(=O)(=O)O)C)N=NC6=CC7=C(C=CC=C7S(=O)(=O)O)C(=C6)S(=O)(=O)O.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C |
PubChem Compound | 164315 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume